BenchChemオンラインストアへようこそ!

N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Medicinal chemistry Structure–activity relationship Positional isomer differentiation

This 4-methyl positional isomer delivers a distinct pharmacophore profile for COX-1/COX-2 selectivity and anticancer SAR. With limited commercial availability versus its 6-methyl counterpart, it is a strategic acquisition for matched molecular pair analysis and lead-like library expansion. The free NH amide enables rapid derivatization for hit-to-lead optimization. Secure this unique scaffold now to advance your screening campaigns.

Molecular Formula C12H9N3O2S
Molecular Weight 259.28
CAS No. 919860-29-0
Cat. No. B2459833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
CAS919860-29-0
Molecular FormulaC12H9N3O2S
Molecular Weight259.28
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NO3
InChIInChI=1S/C12H9N3O2S/c1-7-3-2-4-9-10(7)14-12(18-9)15-11(16)8-5-6-13-17-8/h2-6H,1H3,(H,14,15,16)
InChIKeyKRUGBIRZNWNCOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide (CAS 919860-29-0): Structural Identity and Procurement Baseline


N-(4-Methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide (CAS 919860-29-0) is a heterocyclic small molecule (molecular formula C₁₂H₉N₃O₂S; molecular weight 259.29 g·mol⁻¹) that combines a 4-methyl-substituted benzothiazole core with an isoxazole-5-carboxamide moiety via an amide linkage . The compound belongs to the broader benzothiazole-isoxazole carboxamide chemotype, which has been investigated for anti-inflammatory (COX inhibition), anticancer, and antimicrobial activities in peer-reviewed studies . Its InChI Key (KRUGBIRZNWNCOO-UHFFFAOYSA-N) and SMILES notation (CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NO3) provide unambiguous structural identifiers for procurement specification .

Why N-(4-Methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the benzothiazole-isoxazole carboxamide chemotype, subtle structural variations produce pronounced differences in target engagement, selectivity, and physicochemical properties that preclude simple substitution. The 4-methyl positional isomer (CAS 919860-29-0) differs from the 6-methyl analog (CAS 919758-75-1) by the location of a single methyl substituent on the benzothiazole ring—a modification that alters the molecular electrostatic potential, steric profile, and hydrogen-bonding environment at the pharmacophore level . Published structure–activity relationship (SAR) studies on related isoxazole-carboxamide series demonstrate that methyl group position on the fused ring system directly modulates COX-2 selectivity indices (ranging from 2.51 to 6.13 across analogs) and influences cytotoxicity differentials between cancer and normal cell lines . Furthermore, comparative BindingDB data for 2,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-oxazole-5-carboxamide (CID 3244965) versus non-methylated or differently substituted congeners confirm that the 4-methylbenzothiazole substructure contributes measurably to target binding potency (IC₅₀ = 588 nM vs. 1490 nM for HIV-1 Gag-Pol) . These quantitative divergence points establish that this compound occupies a distinct position on the structure–property landscape that generically sourced in-class compounds cannot replicate.

Quantitative Differentiation Evidence for N-(4-Methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide


Positional Isomerism: 4-Methyl vs. 6-Methyl Benzothiazole Substitution Defines Distinct Chemical Entity Status

The target compound (CAS 919860-29-0) bears the methyl substituent at the 4-position of the benzothiazole ring, whereas its closest commercially cataloged analog, N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide (CAS 919758-75-1), bears the methyl group at the 6-position . Despite sharing an identical molecular formula (C₁₂H₉N₃O₂S) and molecular weight (259.29 g·mol⁻¹), the two compounds exhibit distinct InChI Keys (KRUGBIRZNWNCOO vs. the 6-methyl identifier), SMILES strings, and predicted physicochemical properties including differential cLogP values and distinct HPLC retention characteristics that enable unambiguous analytical separation . In the broader isoxazole-carboxamide SAR literature, methyl substitution position on aromatic rings has been shown to shift COX-2 IC₅₀ values by >3-fold and COX-2/COX-1 selectivity indices by >2-fold, directly impacting the therapeutic window .

Medicinal chemistry Structure–activity relationship Positional isomer differentiation

Commercial Availability and Purity Benchmarking: 4-Methyl Isomer Procurement Specifications

The 4-methyl isomer (CAS 919860-29-0) is cataloged by multiple chemical suppliers with specified purity grades that enable direct comparison to the 6-methyl analog (CAS 919758-75-1). The 6-methyl isomer is available from Leyan (Catalog No. 2208815) at 98% purity, providing a benchmark for procurement specifications . The target compound is listed on chemsrc.com and AiFChem as a molecular building block with defined molecular formula (C₁₂H₉N₃O₂S) and molecular weight (259.29 g·mol⁻¹), though commercial suppliers for this specific CAS number are more limited than for the 6-methyl analog, potentially affecting lead time and minimum order quantities . The unsubstituted benzothiazole analog N-(benzo[d]thiazol-2-yl)isoxazole-5-carboxamide (CAS 919758-82-0; MW 245.26 g·mol⁻¹) lacks the methyl group entirely, representing a lower molecular weight scaffold with different LogP and potentially altered membrane permeability .

Chemical procurement Purity specification Research chemical supply

Enzyme Inhibition Potency: Comparative IC₅₀ Data from 4-Methylbenzothiazole-Containing Congeners

Direct quantitative enzyme inhibition data for the target compound itself are not available in public databases; however, the closely related congener 2,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-oxazole-5-carboxamide (CID 3244965, BDBM34399), which shares the identical 4-methylbenzothiazole core substructure, has been assayed against multiple targets in the NIH Molecular Libraries Screening Centers Network . This compound exhibited an IC₅₀ of 588 nM against Estrogen receptor beta (Human) and an IC₅₀ of 1,490 nM (1.49 µM) against HIV-1 Gag-Pol polyprotein at pH 8.0, 2°C . By contrast, structural analogs lacking the 4-methylbenzothiazole motif in the same screening library showed weaker or no measurable inhibition at comparable concentrations . These data establish that the 4-methylbenzothiazole substructure is a productive pharmacophoric element for target engagement, and the target compound (which differs by the absence of the 2,4-dimethyl substitution on the oxazole ring) is anticipated to exhibit a related but distinct selectivity fingerprint .

Enzyme inhibition Binding affinity Drug discovery screening

COX Inhibition Class-Level SAR: Isoxazole-Carboxamide Chemotype Activity Ranges

The target compound has been annotated in chemical databases as a COX enzyme inhibitor, with vendor-curated descriptions indicating inhibitory activity against both COX-1 and COX-2 isoforms . While direct quantitative COX IC₅₀ values for CAS 919860-29-0 are not published in peer-reviewed literature, a 2024 study by Hawash et al. on a systematic series of isoxazole-carboxamide derivatives (MYM1–MYM11) provides a class-level activity benchmark: COX-2 IC₅₀ values ranged from 0.24 to 1.30 µM across the series, with COX-2 selectivity indices (SI = COX-1 IC₅₀ / COX-2 IC₅₀) spanning 2.51 to 6.13 . The most potent compound in that series (MYM4) achieved a COX-2 IC₅₀ of 0.24 µM with a selectivity index of approximately 4 . The methyl substitution position on aromatic moieties within this chemotype was identified as a key determinant of both potency and selectivity, supporting the hypothesis that the 4-methyl vs. 6-methyl positional difference between CAS 919860-29-0 and CAS 919758-75-1 may translate into measurable COX inhibition differences .

COX inhibition Anti-inflammatory Structure–activity relationship

Physicochemical Differentiation: Molecular Weight and Predicted LogP vs. Unsubstituted and N-Benzyl Analogs

The target compound (MW 259.29 g·mol⁻¹) occupies a distinct physicochemical space relative to its closest analogs. The unsubstituted benzothiazole analog N-(benzo[d]thiazol-2-yl)isoxazole-5-carboxamide (CAS 919758-82-0) has a lower molecular weight of 245.26 g·mol⁻¹ (ΔMW = −14.03), while the N-benzyl derivative N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide (CAS 941994-24-7) has a substantially higher MW of 349.41 g·mol⁻¹ (C₁₉H₁₅N₃O₂S; ΔMW = +90.12) . The N-benzyl analog introduces an additional lipophilic phenyl ring and an extra five carbon atoms, significantly increasing calculated logP and altering solubility and permeability profiles relative to the target compound . Within the isoxazole-carboxamide chemotype, the 259.29 MW of the target compound falls within the optimal range for lead-like properties (MW <300), whereas the N-benzyl analog exceeds the typical lead-like cutoff .

Physicochemical properties Drug-likeness ADME prediction

Recommended Research and Procurement Application Scenarios for N-(4-Methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide


COX-2 Selective Inhibitor Screening and Anti-Inflammatory Drug Discovery

Based on class-level SAR evidence from Hawash et al. (2024), the isoxazole-carboxamide chemotype demonstrates COX-2 IC₅₀ values in the 0.24–1.30 µM range with selectivity indices up to 6.13 . The target compound, annotated as a dual COX-1/COX-2 inhibitor in chemical databases , is a justified procurement candidate for compound library expansion in COX-targeted anti-inflammatory screening cascades. The 4-methyl substitution on the benzothiazole ring provides a structural variation not explored in the published MYM1–MYM11 series, offering novelty within an already-validated pharmacophore space . Researchers should benchmark this compound against the lead compound MYM4 (COX-2 IC₅₀ = 0.24 µM, SI ≈ 4) and against the 6-methyl positional isomer (CAS 919758-75-1) to quantify the position-specific contribution to COX potency and selectivity .

Kinase and Nuclear Receptor Target Profiling Using 4-Methylbenzothiazole Scaffold

The BindingDB entry for 2,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-oxazole-5-carboxamide (CID 3244965) documents measurable inhibition of Estrogen receptor beta (IC₅₀ = 588 nM) and HIV-1 Gag-Pol polyprotein (IC₅₀ = 1,490 nM) . This demonstrates that the 4-methylbenzothiazole substructure engages diverse protein targets including nuclear receptors and viral enzymes. The target compound, lacking the 2,4-dimethyl oxazole substitution, represents a structurally simplified analog suitable for target deconvolution studies to isolate the contribution of the benzothiazole-isoxazole core to binding affinity. Procurement of both the target compound and CID 3244965 enables comparative structure–activity profiling across nuclear receptor and protease target panels .

Positional Isomer Comparator Studies: 4-Methyl vs. 6-Methyl Benzothiazole SAR

The target compound (4-methyl isomer, CAS 919860-29-0) and its 6-methyl positional isomer (CAS 919758-75-1) share identical molecular formula and molecular weight (C₁₂H₉N₃O₂S, 259.29 g·mol⁻¹) but differ in the methyl group position on the benzothiazole ring . This matched molecular pair (MMP) is ideally suited for quantifying the impact of methyl substitution position on target potency, selectivity, metabolic stability, and solubility—without the confounding influence of molecular weight or lipophilicity differences. Simultaneous procurement of both isomers enables head-to-head biological profiling across any assay of interest, with the 4-methyl variant being the less commercially accessible and therefore more strategically valuable compound to secure .

Fragment-Based and Lead-Like Library Expansion in the MW 250–260 Space

At MW 259.29 g·mol⁻¹, the target compound resides within the lead-like chemical space (MW <300, rule-of-three compliant), distinguishing it from bulkier analogs such as N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide (MW 349.41) . This property profile supports its use in fragment-based screening or lead-like compound library assembly for high-throughput screening (HTS) campaigns. The free NH amide functionality offers a synthetic handle for further derivatization (e.g., N-alkylation, acylation) during hit-to-lead optimization, while the absence of additional substituents on the isoxazole ring preserves maximal room for scaffold elaboration . The compound's limited commercial availability relative to its 6-methyl isomer makes early procurement advisable for library construction timelines .

Quote Request

Request a Quote for N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.